4,8-Dichloro-7-methylquinoline
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Overview
Description
4,8-Dichloro-7-methylquinoline is a chemical compound with the molecular weight of 212.08 . It is a powder in physical form . The compound has diverse applications including drug development, organic synthesis, and material science due to its unique properties.
Synthesis Analysis
The synthesis of 4,8-Dichloro-7-methylquinoline has been reported in a patent filed by IG Farben in 1937 . The synthesis involves the condensation of the substituted aniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine, which is cyclised to form the pyridine ring by heating in mineral oil .Molecular Structure Analysis
The molecular formula of 4,8-Dichloro-7-methylquinoline is C10H7Cl2N . The InChI code is 1S/C10H7Cl2N/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3 .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis
4,8-Dichloro-7-methylquinoline is a powder with a molecular weight of 212.08 .Scientific Research Applications
Chemical Reactions and Derivatives
4-Methylquinolines, including derivatives such as 4,8-Dichloro-7-methylquinoline, undergo various chemical reactions forming diverse compounds. For instance, they react with thionyl chloride to produce [1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes, depending on the conditions (Al-Shaar et al., 1988). Such derivatives have potential applications in various fields including materials science and organic synthesis.
Spectroscopy and Computational Studies
4,8-Dichloro-7-methylquinoline and its analogues have been extensively studied through spectroscopy and computational methods. These studies provide insights into their molecular structures and potential applications in fields like drug development and material science (Małecki et al., 2010).
Antimicrobial and Biological Applications
Several studies have explored the antimicrobial potentials of 4-methylquinoline analogues. For instance, derivatives isolated from Citrullus colocynthis fruits showed significant antimicrobial activity against foodborne bacteria (Kim et al., 2014). These findings suggest potential applications of 4,8-Dichloro-7-methylquinoline derivatives in the development of natural preservatives and pharmaceuticals.
Corrosion Inhibition
Studies on 8-hydroxyquinoline derivatives, which include structures similar to 4,8-Dichloro-7-methylquinoline, have demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This indicates potential industrial applications in protecting metal surfaces from corrosion (Rbaa et al., 2019).
Environmental Remediation
4-Methylquinoline and its derivatives have been studied for their role in environmental remediation. A bacterial consortium was found capable of degrading 4-methylquinoline under aerobic conditions, suggesting potential applications in bioremediation of contaminated sites (Sutton et al., 1996).
Photolysis in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides, including compounds structurally related to 4,8-Dichloro-7-methylquinoline, was explored. This provides insights into the environmental behavior and potential degradation pathways of such compounds in aquatic systems (Pinna & Pusino, 2012).
Safety And Hazards
properties
IUPAC Name |
4,8-dichloro-7-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSXAYKFLGWIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-7-methylquinoline |
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